molecular formula C18H17Cl3FN3O B4747148 4-(3-chloro-4-fluorobenzyl)-N-(3,5-dichlorophenyl)-1-piperazinecarboxamide

4-(3-chloro-4-fluorobenzyl)-N-(3,5-dichlorophenyl)-1-piperazinecarboxamide

Cat. No.: B4747148
M. Wt: 416.7 g/mol
InChI Key: PWNUVSMWVJUTQX-UHFFFAOYSA-N
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Description

4-(3-chloro-4-fluorobenzyl)-N-(3,5-dichlorophenyl)-1-piperazinecarboxamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) attached to aromatic rings, which can significantly influence its chemical properties and biological activities.

Properties

IUPAC Name

4-[(3-chloro-4-fluorophenyl)methyl]-N-(3,5-dichlorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl3FN3O/c19-13-8-14(20)10-15(9-13)23-18(26)25-5-3-24(4-6-25)11-12-1-2-17(22)16(21)7-12/h1-2,7-10H,3-6,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNUVSMWVJUTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)F)Cl)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl3FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-fluorobenzyl)-N-(3,5-dichlorophenyl)-1-piperazinecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzyl Intermediate: The initial step involves the reaction of 3-chloro-4-fluorobenzyl chloride with a suitable nucleophile to form the benzyl intermediate.

    Coupling with Piperazine: The benzyl intermediate is then coupled with piperazine under basic conditions to form the piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-4-fluorobenzyl)-N-(3,5-dichlorophenyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and fluorine) on the aromatic rings can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the carboxamide group.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted derivatives with different nucleophiles.

    Oxidation: Formation of oxidized products such as ketones or carboxylic acids.

    Reduction: Formation of reduced products such as alcohols or amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

4-(3-chloro-4-fluorobenzyl)-N-(3,5-dichlorophenyl)-1-piperazinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-fluorobenzyl)-N-(3,5-dichlorophenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The presence of halogen atoms can enhance its binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chlorobenzyl)-N-(3,5-dichlorophenyl)-1-piperazinecarboxamide
  • 4-(4-fluorobenzyl)-N-(3,5-dichlorophenyl)-1-piperazinecarboxamide
  • 4-(3-chloro-4-fluorobenzyl)-N-(4-chlorophenyl)-1-piperazinecarboxamide

Uniqueness

4-(3-chloro-4-fluorobenzyl)-N-(3,5-dichlorophenyl)-1-piperazinecarboxamide is unique due to the specific arrangement of halogen atoms on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. This unique structure can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-chloro-4-fluorobenzyl)-N-(3,5-dichlorophenyl)-1-piperazinecarboxamide
Reactant of Route 2
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4-(3-chloro-4-fluorobenzyl)-N-(3,5-dichlorophenyl)-1-piperazinecarboxamide

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